molecular formula C18H15F3N2O2 B2681342 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 1207019-62-2

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2681342
CAS No.: 1207019-62-2
M. Wt: 348.325
InChI Key: UYICFASMRHFONR-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and antiviral research. Indole-based acetamides are recognized as a privileged scaffold in drug discovery due to their versatile biological activity . This specific compound is structurally related to a class of molecules that have been identified as inhibitors of viral replication. Scientific literature reports that closely related N-benzyl-acetamide analogs exhibit potent inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2, a key target for antiviral development . Furthermore, similar 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives have demonstrated promising activity against the human respiratory syncytial virus (RSV), functioning through mechanisms that include inhibition of the viral fusion process or genome replication . The presence of the indole moiety and the benzyl group, particularly substituted with trifluoromethoxy, is a common feature in compounds designed to interact with enzymatic targets. This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies against RNA viruses and for exploring structure-activity relationships within this pharmacologically relevant class of molecules.

Properties

IUPAC Name

2-indol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-15-7-5-13(6-8-15)11-22-17(24)12-23-10-9-14-3-1-2-4-16(14)23/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICFASMRHFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxybenzyl Group: The trifluoromethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific indole derivatives could effectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Anti-inflammatory Properties
Indole-based compounds have been reported to possess anti-inflammatory effects. The trifluoromethoxy group enhances the compound's ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Experimental data suggest that these compounds can significantly reduce pro-inflammatory cytokines in vitro .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of indole derivatives. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their usefulness in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block for synthesizing more complex molecules. Researchers have utilized this compound in the synthesis of novel indole derivatives with enhanced biological activities .

Cross-Coupling Reactions
In synthetic organic chemistry, this compound can participate in cross-coupling reactions. These reactions are essential for constructing complex molecular architectures and are widely used in drug discovery processes. The presence of the trifluoromethoxy group enhances the reactivity of the compound in these reactions, leading to higher yields of desired products .

Material Science

Polymer Synthesis
The compound's unique properties have led to its exploration in material science, particularly in the synthesis of polymers. Indole derivatives can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with specific functionalities .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Activity Indole derivatives showed selective cytotoxicity against cancer cells.
Anti-inflammatory Effects Significant reduction in inflammatory cytokines was observed.
Neuroprotective Effects Demonstrated protective effects against oxidative stress in neuronal cells.
Organic Synthesis Used as an intermediate for synthesizing biologically active compounds.
Polymer Synthesis Enhanced thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxybenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Key Differences:

  • Indole Substitution Position :

    • The target compound features substitution at the indole-1-yl position, whereas most analogs (e.g., compounds 10j–10m in f–4g in ) are substituted at indole-3-yl . This positional variance may alter steric interactions with biological targets.
    • Example: N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () shares a benzyl side chain but differs in indole position and the presence of a ketone group .
  • Acetamide Side Chain :

    • The 4-(trifluoromethoxy)benzyl group in the target compound contrasts with substituents like 3-chloro-4-fluorophenyl (10j), naphthalen-1-yl (10k), and 4-fluorobenzyl () . The trifluoromethoxy group enhances electronegativity and lipophilicity compared to halogens or alkyl chains.
  • Indole Core Modifications: Analogs in incorporate 4-chlorobenzoyl, 5-methoxy, and 2-methyl groups on the indole ring, which may improve binding to Bcl-2/Mcl-1 proteins in cancer cells .

Physicochemical Properties

Compound Name Yield Melting Point (°C) Key Substituents Reference
This compound N/A N/A Indole-1-yl, 4-(trifluoromethoxy)benzyl N/A
10j () 8% 192–194 Indole-3-yl: 4-Cl-benzoyl, 5-methoxy, 2-methyl; N-(3-Cl-4-F-phenyl)
10k () 6% 175–176 Indole-3-yl: 4-Cl-benzoyl, 5-methoxy, 2-methyl; N-(naphthalen-1-yl)
Compound 16 () 54.1% N/A Indole-1-yl, N-(3-(trifluoromethoxy)benzyl)carbamimidoyl
4f () 79% N/A Indole-3-yl: 5-(4-fluorostyryl), 3-(trifluoroacetyl), 2-(4-fluorophenyl)
N-(4-Fluorobenzyl)-2-(indol-3-yl)-2-oxoacetamide () N/A N/A Indole-3-yl, 4-fluorobenzyl, 2-oxoacetamide

Observations :

  • Yields for indole acetamides vary widely (6–79%), with trifluoroacetyl-containing derivatives (e.g., 4f) showing higher synthetic efficiency .
  • Melting points correlate with substituent polarity; chlorinated analogs (e.g., 10j) exhibit higher melting points than non-polar naphthyl derivatives (10k) .

Electronic and Steric Effects

  • Indole-1-yl vs. Indole-3-yl : Substitution at the 1-position may reorient the acetamide side chain, altering interactions with hydrophobic protein pockets compared to 3-substituted analogs .

Biological Activity

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide, also known by its CAS number 1207019-62-2, is a synthetic organic compound characterized by its indole moiety and a trifluoromethoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that can influence its biological activity. The indole ring is known for its role in various biological processes, while the trifluoromethoxy group can enhance lipophilicity and binding affinity to biological targets.

Property Value
Molecular Formula C18H15F3N2O2
Molecular Weight 360.32 g/mol
CAS Number 1207019-62-2
IUPAC Name 2-indol-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The indole moiety can interact with enzymes, potentially modulating their activity. This interaction may involve competitive or non-competitive inhibition mechanisms.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole-based compounds have been shown to induce apoptosis in colon and lung cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism involving the suppression of NF-κB signaling pathways .
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of similar indole derivatives against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Cancer Cell Lines : A study conducted on various human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
  • Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide?

Methodological Answer:
The synthesis typically involves coupling indole derivatives with functionalized benzyl acetamide precursors. A general approach includes:

Indole Activation : Introduce reactivity at the indole N-1 position using acylating agents or halogenation.

Acetamide Formation : React the activated indole with 4-(trifluoromethoxy)benzylamine via nucleophilic substitution or condensation.

Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product.

Key steps are validated by 1^1H-NMR, 13^{13}C-NMR, and HRMS to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR identifies proton environments (e.g., indole NH, benzyl CH2_2), while 13^{13}C-NMR confirms carbonyl and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., precision < 2 ppm).
  • Melting Point Analysis : Assess purity; deviations >2°C suggest impurities (e.g., reported melting points for analogs range 153–194°C) .

Advanced: How can researchers optimize low synthetic yields during indole functionalization?

Methodological Answer:
Low yields (e.g., 6–17% in analogs ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

Catalyst Screening : Use Pd-based catalysts for C–N coupling or phase-transfer catalysts for aqueous-organic biphasic reactions.

Temperature Control : Reflux in acetic acid (e.g., 3–5 hours) improves reaction efficiency .

Protecting Groups : Temporarily block reactive sites (e.g., indole NH) to direct regioselectivity.

Advanced: How do substituents on the indole and benzyl moieties influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Indole Modifications : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance binding to targets like Bcl-2/Mcl-1, increasing anticancer activity .

  • Benzyl Substituents : The trifluoromethoxy group improves metabolic stability and membrane permeability due to its lipophilic nature.

  • Key Data :

    Substituent (Indole)Bioactivity (IC50_{50})
    4-Chlorobenzoyl0.8 µM (Mcl-1 inhibition)
    5-MethoxyReduced cytotoxicity

Contradictions in bioactivity data (e.g., cytotoxicity vs. target specificity) require validation across multiple cell lines and assay conditions .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to apoptosis regulators (e.g., Bcl-2) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the trifluoromethoxy group.
  • Pharmacophore Modeling : Identify essential features (e.g., indole aromaticity, hydrogen bond acceptors) for target engagement.
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize analogs for synthesis .

Advanced: What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:
Discrepancies arise from solvent polarity, pH, and measurement techniques. To standardize:

Solubility Profiling : Use HPLC to quantify solubility in DMSO/PBS mixtures (e.g., logP ~4.65 predicts moderate lipophilicity ).

Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

Buffer Compatibility : Test phosphate vs. Tris buffers to identify pH-dependent degradation pathways .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

  • Cancer Biology : Probe apoptosis mechanisms via Bcl-2/Mcl-1 inhibition .
  • Medicinal Chemistry : Optimize pharmacokinetic profiles by modifying the trifluoromethoxy group.
  • Chemical Biology : Develop fluorescent analogs (e.g., indole-BODIPY conjugates) for cellular imaging .

Advanced: How to address regioselectivity challenges during indole N-1 functionalization?

Methodological Answer:

  • Electrophilic Directing Groups : Use TEMPO or Cu(I) catalysts to favor N-1 over C-3 reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) and minimize side products.
  • Crystallography : Confirm regioselectivity via X-ray diffraction of intermediates .

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